4-Ethoxy-2,3-difluorobenzaldehyde
Overview
Description
4-Ethoxy-2,3-difluorobenzaldehyde is a chemical compound with the molecular formula C9H8F2O2 . It has a molecular weight of 186.16 . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 4-Ethoxy-2,3-difluorobenzaldehyde is1S/C9H8F2O2/c1-2-13-7-4-3-6(5-12)8(10)9(7)11/h3-5H,2H2,1H3
. This indicates that the molecule consists of a benzene ring substituted with two fluorine atoms, an ethoxy group, and an aldehyde group . Physical And Chemical Properties Analysis
4-Ethoxy-2,3-difluorobenzaldehyde is a solid at room temperature . It has a molecular weight of 186.16 . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of New Derivatives : 4-Ethoxy-2,3-difluorobenzaldehyde has been used in the synthesis of new chemical derivatives. For instance, its reaction with other compounds has led to the creation of new types of benzylidenamino derivatives with potential chemical applications (Yüksek et al., 2005).
Investigation of Thermophysical Properties : Studies have been conducted on the thermophysical properties of similar aldehydes, which are crucial for understanding their behavior in various conditions (Temprado et al., 2008).
Vibrational Dynamics Analysis : Insights into the vibrational dynamics of 4-Ethoxy-2,3-difluorobenzaldehyde and related compounds have been gained through spectroscopy and computational methods. This understanding is essential for applications in material science (Ribeiro-Claro et al., 2021).
Material Science and Polymer Research
Polymer Synthesis : The compound has been utilized in synthesizing electrically conductive pristine polyazomethines, indicating its potential in material science and electrical engineering applications (Hafeez et al., 2019).
Linkers for Solid Phase Organic Synthesis : Its derivatives have been explored as linkers in solid phase organic synthesis, highlighting its versatility in complex chemical synthesis processes (Swayze, 1997).
Spectroscopy and Physical Chemistry
- Raman Spectroscopic Studies : Investigations into the molecular interactions in binary mixtures containing 4-Ethoxy-2,3-difluorobenzaldehyde derivatives have been conducted using Raman spectroscopy. This research is significant for understanding the compound's behavior in various solvents (Ramakrishnan et al., 2009).
Miscellaneous Applications
Vapor-Liquid Equilibrium Studies : Research on the vapor-liquid equilibrium behaviors of similar aldehydes in alcohol has implications for industrial processes involving 4-Ethoxy-2,3-difluorobenzaldehyde (Kato et al., 2007).
Catalysis Research : Studies involving the compound's analogues in catalytic reactions, such as the Henry reaction, offer insights into its potential as a catalyst or a component in catalytic systems (Constable et al., 2009).
Fragrance Synthesis : It has been used in the synthesis of fragrances, including Methyl Diantilis, showcasing its application in the flavor and fragrance industry (Miles & Connell, 2006).
Safety And Hazards
4-Ethoxy-2,3-difluorobenzaldehyde is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-ethoxy-2,3-difluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-2-13-7-4-3-6(5-12)8(10)9(7)11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYASUFNACNHJMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C=O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560986 | |
Record name | 4-Ethoxy-2,3-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-2,3-difluorobenzaldehyde | |
CAS RN |
126162-95-6 | |
Record name | 4-Ethoxy-2,3-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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